![molecular formula C17H18N2O4S B560310 TC-G 1000 CAS No. 245744-18-7](/img/structure/B560310.png)
TC-G 1000
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Overview
Description
TC-G 1000 is a potent and selective α2D-adrenoceptor agonist . It is used to study GPR39 receptor function . The TCG-1000 Series Gangway is a manually operated, spring-assisted, articulating gangway with self-leveling treads that provides safe access to the tops of various types of truck and rail car vehicles of varying heights .
Scientific Research Applications
Adrenergic Alpha-2 Receptor Agonist
TC-G 1000 is a potent and selective α2D-adrenoceptor agonist . The Ki values are 8.6 pM and 110 nM for rat α2D and α1 receptors respectively and 25, 26 and 100 nM for human α2A, α2C and α2B receptors respectively . This makes it a valuable tool in research related to adrenergic alpha-2 receptors.
Analgesic Research
TC-G 1000 exhibits analgesic activity in a mouse model of abdominal irritation . This suggests that it could be used in research related to pain management and the development of new analgesics.
Pharmacological Research
The specific interaction of TC-G 1000 with various adrenergic receptors (α2D, α1, α2A, α2C, and α2B) makes it a useful compound in pharmacological research, helping to understand the function and regulation of these receptors .
Mechanism of Action
Target of Action
TC-G 1000 is a potent and selective agonist for the α2D-adrenoceptor . The α2D-adrenoceptor is a subtype of the α2-adrenoceptor, a class of G protein-coupled receptors that are targets for catecholamine neurotransmitters like norepinephrine .
Mode of Action
TC-G 1000 interacts with its primary target, the α2D-adrenoceptor, to exert its effects . As an agonist, it binds to the receptor and activates it, triggering a series of intracellular events .
Biochemical Pathways
TC-G 1000 has been shown to attenuate neuroinflammation via the SIRT1/PGC-1α/Nrf2 pathway . This pathway plays a crucial role in regulating cellular responses to oxidative stress. Activation of this pathway by TC-G 1000 leads to increased expression of SIRT1, PGC-1α, and Nrf2, and decreased expression of inflammatory cytokines IL-6, IL-1β, and TNF-α .
Pharmacokinetics
It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body
Result of Action
TC-G 1000 has been shown to have neuroprotective effects in models of hypoxic-ischemic injury . It reduces the infarcted area and improves neurological deficits . Additionally, it has been shown to have analgesic activity in a mouse model of abdominal irritation .
properties
IUPAC Name |
(Z)-but-2-enedioic acid;5-(1,3-dimethyl-6,7-dihydro-2-benzothiophen-4-yl)-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S.C4H4O4/c1-8-10-4-3-5-11(12-6-14-7-15-12)13(10)9(2)16-8;5-3(6)1-2-4(7)8/h5-7H,3-4H2,1-2H3,(H,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCJPAYHMCWCGW-BTJKTKAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC=C(C2=C(S1)C)C3=CN=CN3.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CCC=C(C2=C(S1)C)C3=CN=CN3.C(=C\C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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